Pentacene

Catalog No.
S594806
CAS No.
135-48-8
M.F
C22H14
M. Wt
278.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentacene

CAS Number

135-48-8

Product Name

Pentacene

IUPAC Name

pentacene

Molecular Formula

C22H14

Molecular Weight

278.3 g/mol

InChI

InChI=1S/C22H14/c1-2-6-16-10-20-14-22-12-18-8-4-3-7-17(18)11-21(22)13-19(20)9-15(16)5-1/h1-14H

InChI Key

SLIUAWYAILUBJU-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C3C=C4C=C5C=CC=CC5=CC4=CC3=CC2=C1

Synonyms

2,3:6,7-Dibenzanthracene; Benzo[b]naphthacene; Dibenz[b,i]anthracene; NSC 90784; lin-Dibenzanthracene; lin-Naphthoanthracene

Canonical SMILES

C1=CC=C2C=C3C=C4C=C5C=CC=CC5=CC4=CC3=CC2=C1

Organic Field-Effect Transistors (OFETs)

Pentacene is widely recognized as a benchmark material for research in organic field-effect transistors (OFETs) []. Its exceptional charge carrier mobility, exceeding 1.5 cm²/V∙s in thin films, surpasses that of conventional semiconductors []. This property makes it a valuable candidate for developing high-performance OFETs with potential applications in flexible and low-cost electronics.

Researchers have extensively investigated the factors influencing pentacene's performance in OFETs, including the molecular orientation within the device []. Techniques like Raman spectroscopy aid in analyzing the orientation, which significantly impacts charge transport and device performance [].

Optoelectronic Devices

Beyond OFETs, pentacene holds promise for various optoelectronic devices due to its photo response and luminescence properties []. Research is ongoing to explore its potential in:

  • Organic light-emitting diodes (OLEDs): Pentacene's ability to emit light upon electrical stimulation makes it a potential candidate for developing efficient and color-tunable OLEDs [].
  • Photodetectors: Pentacene's sensitivity to light allows for the development of sensitive photodetectors, which can be used in various applications, including optical communication and imaging [].

Model System for Organic Semiconductors

Pentacene serves as a valuable model system for studying fundamental aspects of organic semiconductors []. Its well-defined structure and well-understood properties allow researchers to gain deeper insights into the behavior of organic materials at the molecular level. This knowledge contributes to the development of new and improved organic electronic materials with enhanced performance.

Exploration of New Materials and Fabrication Techniques

Research efforts are constantly exploring new avenues for utilizing pentacene. This includes:

  • Developing pentacene derivatives: Modifying pentacene's molecular structure can lead to materials with tailored properties, potentially overcoming limitations like air sensitivity and improving compatibility with specific device fabrication techniques [].
  • Investigating novel deposition methods: Researchers are exploring alternative methods for depositing pentacene thin films, aiming to achieve improved control over film morphology and device performance [].

XLogP3

6.7

LogP

7.11 (LogP)

Melting Point

257.0 °C

UNII

9FQU5HA0UY

Other CAS

135-48-8

Wikipedia

Pentacene

General Manufacturing Information

Pentacene: ACTIVE

Dates

Modify: 2023-08-15

Multifunctional Tetracene/Pentacene Host/Guest Nanorods for Enhanced Upconversion Photodynamic Tumor Therapy

Rui Zhang, Yan Guan, Zhiyan Zhu, Hongying Lv, Futian Li, Shuqing Sun, Juan Li
PMID: 31532613   DOI: 10.1021/acsami.9b12967

Abstract

The tissue penetration depth of light and the singlet oxygen (
O
) generation efficiency of photosensitizers (PSs) are the two main factors that determine the effectiveness of photodynamic therapy for tumors. Herein, we report a novel strategy to prepare a multifunctional upconversion photosensitizer (UCPS) based on the host/guest nanoarchitecture. By a simple reprecipitation method, host/guest tetracene/pentacene nanorods (Tc/Pc NRs) were synthesized for enhancing triplet-triplet annihilation-upconversion (TTA-UC) or two-photon excited emission and
O
generation efficiency upon 650 or 808 nm excitation. Tc/Pc NRs had higher
O
quantum yield (74%) than Tc NRs (28%) upon 650 nm laser irradiation. The proposed mechanism is that doping Pc molecules into Tc NRs induces intermediate states between S
and S
, shortening the energy gap for
O
generation and resulting in TTA-UC emission. Equally important, with 808 nm fs laser excitation, Tc/Pc NRs showed an enhanced
O
generation efficiency and two-photon absorption cross section (σ) compared with Tc NRs. In addition, when the tumors in mice were exposed to Tc/Pc NRs with 650 or 808 nm wavelength irradiation, the tumor inhibition rates achieved 99 and 95%, respectively. This work opens new perspectives for exploring novel nano-UCPSs for biomedical applications.


Mapping orbital changes upon electron transfer with tunnelling microscopy on insulators

Laerte L Patera, Fabian Queck, Philipp Scheuerer, Jascha Repp
PMID: 30760911   DOI: 10.1038/s41586-019-0910-3

Abstract

Electron transfer plays a crucial part in many chemical reactions
, including photosynthesis, combustion and corrosion. But even though redox-state transitions change the electronic structure of the molecules involved, mapping these changes at the single-molecule level is challenging. Scanning tunnelling microscopy provides insights into the orbital structure
of single molecules and their interactions
, but requires the use of a conductive substrate that keeps molecules in a given charge state and thereby suppresses redox-state transitions. Atomic force microscopy can be used on insulating substrates to obtain structural
and electrostatic
information but does not generally access electronic states. Here we show that when synchronizing voltage pulses that steer electron tunnelling between a conductive atomic force microscope tip and a substrate with the oscillation of the tip, we can perform tunnelling experiments on non-conductive substrates and thereby map the orbital structure of isolated molecules as a function of their redox state. This allows us to resolve previously inaccessible electronic transitions in space and energy and to visualize the effects of electron transfer and polaron formation on individual molecular orbitals. We anticipate that our approach will prove useful for the investigation of complex redox reactions and charging-related phenomena with sub-ångström resolution.


Bingzhe Wang, Youjuan Wang, Yanpei Wang, Yan Zhao, Chan Yang, Zebing Zeng, Shuangyan Huan, Guosheng Song, Xiaobing Zhang
PMID: 32050763   DOI: 10.1021/acs.analchem.0c00329

Abstract

Peroxynitrite (ONOO
) is involved in neurodegenerative, inflammatory, cardiovascular disorders, cancers, and other pathological progress. However, current imaging methods for sensing ONOO
usually suffer from high background/autofluorescence for fluorescent probes and poor selectivity/short emission wavelength for chemiluminescent probes. Herein, we present a novel chemiluminescent molecule (oxygen-embedded quinoidal pentacene) responsive to ONOO
for the first time, on the basis of which we rationally construct a near-infrared nanoprobe for detecting ONOO
via chemiluminescence resonance energy transfer (CRET) mechanism. Notably, our nanoprobe exhibits good selectivity, ultrahigh sensitivity (nanomole level), low background noise, fast response, and high water solubility. Moreover, the near-infrared emission from CRET offers higher tissue penetration of the chemiluminescent signal. Finally, our nanoprobe is further successfully applied to detecting endogenous ONOO
in mice with abdominal inflammation, drug-induced hepatotoxicity, or tumor models in vivo. In summary, the self-luminescing nanoprobes can act as an alternative visualizable tool for illuminating the mechanism of ONOO
involved in the specific pathological process.


Nucleation and strain-stabilization during organic semiconductor thin film deposition

Yang Li, Jing Wan, Detlef-M Smilgies, Nicole Bouffard, Richard Sun, Randall L Headrick
PMID: 27600905   DOI: 10.1038/srep32620

Abstract

The nucleation mechanisms during solution deposition of organic semiconductor thin films determine the grain morphology and may influence the crystalline packing in some cases. Here, in-situ optical spectromicroscopy in reflection mode is used to study the growth mechanisms and thermal stability of 6,13-bis(trisopropylsilylethynyl)-pentacene thin films. The results show that the films form in a supersaturated state before transforming to a solid film. Molecular aggregates corresponding to subcritical nuclei in the crystallization process are inferred from optical spectroscopy measurements of the supersaturated region. Strain-free solid films exhibit a temperature-dependent blue shift of optical absorption peaks due to a continuous thermally driven change of the crystalline packing. As crystalline films are cooled to ambient temperature they become strained although cracking of thicker films is observed, which allows the strain to partially relax. Below a critical thickness, cracking is not observed and grazing incidence X-ray diffraction measurements confirm that the thinnest films are constrained to the lattice constants corresponding to the temperature at which they were deposited. Optical spectroscopy results show that the transition temperature between Form I (room temperature phase) and Form II (high temperature phase) depends on the film thickness, and that Form I can also be strain-stabilized up to 135 °C.


Investigation of Ultraviolet Light Curable Polysilsesquioxane Gate Dielectric Layers for Pentacene Thin Film Transistors

Hideto Shibao, Yoshio Nakahara, Kazuyuki Uno, Ichiro Tanaka
PMID: 27451626   DOI: 10.1166/jnn.2016.12292

Abstract

Polysilsesquioxane (PSQ) comprising 3-methacryloxypropyl groups was investigated as an ultraviolet (UV)-light curable gate dielectric-material for pentacene thin film transistors (TFTs). The surface of UV-light cured PSQ films was smoother than that of thermally cured ones, and the pentacene layers deposited on the UV-Iight cured PSQ films consisted of larger grains. However, carrier mobility of the TFTs using the UV-light cured PSQ films was lower than that of the TFTs using the thermally cured ones. It was shown that the cross-linker molecules, which were only added to the UV-light cured PSQ films, worked as a major mobility-limiting factor for the TFTs.


Photostability enhancement of the pentacene derivative having two nitronyl nitroxide radical substituents

Akihiro Shimizu, Akitaka Ito, Yoshio Teki
PMID: 26814191   DOI: 10.1039/c5cc09481j

Abstract

Pentacene derivatives possessing nitronyl nitroxide radical substituents (1a and 1b) were synthesized, and their photochemical properties were evaluated. 1a with two radical substituents showed a remarkable enhancement of photostability compared with pentacene, 6,13-bis(triisopropylsilylethynyl)pentacene and the monoradical, 1b. This is understood due to the presence of the multiple deactivation pathways in the photoexcited states.


High performing solution-coated electrolyte-gated organic field-effect transistors for aqueous media operation

Qiaoming Zhang, Francesca Leonardi, Stefano Casalini, Inés Temiño, Marta Mas-Torrent
PMID: 28004824   DOI: 10.1038/srep39623

Abstract

Since the first demonstration, the electrolyte-gated organic field-effect transistors (EGOFETs) have immediately gained much attention for the development of cutting-edge technology and they are expected to have a strong impact in the field of (bio-)sensors. However EGOFETs directly expose their active material towards the aqueous media, hence a limited library of organic semiconductors is actually suitable. By using two mostly unexplored strategies in EGOFETs such as blended materials together with a printing technique, we have successfully widened this library. Our benchmarks were 6,13-bis(triisopropylsilylethynyl)pentacene and 2,8-difluoro-5,11-bis(triethylsilylethynyl)anthradithiophene (diF-TES-ADT), which have been firstly blended with polystyrene and secondly deposited by means of the bar-assisted meniscus shearing (BAMS) technique. Our approach yielded thin films (i.e. no thicker than 30 nm) suitable for organic electronics and stable in liquid environment. Up to date, these EGOFETs show unprecedented performances. Furthermore, an extremely harsh environment, like NaCl 1M, has been used in order to test the limit of operability of these electronic devices. Albeit an electrical worsening is observed, our devices can operate under different electrical stresses within the time frame of hours up to a week. In conclusion, our approach turns out to be a powerful tool for the EGOFET manufacturing.


Tuning of the stability and energy levels of singlet exciton fission relevant excited states of pentacenes by site-specific substitution

Li Shen, Yuhan Chen, Xiyou Li, Chungang Li
PMID: 27131283   DOI: 10.1016/j.jmgm.2016.04.007

Abstract

Pentacene crystals or oligomers undergo efficient singlet exciton fission (SF) after photo-excitation, which is expected to be useful in overcoming the Shockley-Queisser theoretical limit of solar cells. However, pentacenes are extremely unstable in air due to oxidation by oxygen. In this work, we designed a group of pentacene compounds with different substituents at different positions. The energy levels of HOMO and LUMO, which are believed to be closely related to the stability of pentacene, were calculated. The relationship between the molecular structure and the stability was discussed. The driving force for SF was estimated from the difference between the energy of first singlet excited state (E(S1)) and the energy of two triplet excited state (2×E(T1)) following equation E(S1)-2E(T1). Strong electron-withdrawing groups can stabilize pentacene compounds significantly, but induce a decrease on the driving force of SF slightly. Electron-donating groups destabilize the pentacene compounds dramatically and hence the introduction of electron donating groups to pentacene is not recommended. TIPS is an ideal group to improve the stability of pentacene compounds. TIPS does not change the driving force of SF significantly. Sulfur containing groups are also efficient on stabilizing pentacene compounds. These groups increase the driving force of SF at ɑ position, and recued the driving force of SF at other positions. The results of this work provide a theoretical ground for rational design of new SF molecules based on pentacenes.


Monte Carlo Wavefunction Approach to Singlet Fission Dynamics of Molecular Aggregates

Masayoshi Nakano, Kenji Okada, Takanori Nagami, Takayoshi Tonami, Ryohei Kishi, Yasutaka Kitagawa
PMID: 30717244   DOI: 10.3390/molecules24030541

Abstract

We have developed a Monte Carlo wavefunction (MCWF) approach to the singlet fission (SF) dynamics of linear aggregate models composed of monomers with weak diradical character. As an example, the SF dynamics for a pentacene dimer model is investigated by considering the intermolecular electronic coupling and the vibronic coupling. By comparing with the results by the quantum master equation (QME) approach, we clarify the dependences of the MCWF results on the time step (Δ
) and the number of MC trajectories (
). The SF dynamics by the MCWF approach is found to quantitatively (within an error of 0.02% for SF rate and of 0.005% for double-triplet (TT) yield) reproduce that by the QME approach when using a sufficiently small Δ
(~0.03 fs) and a sufficiently large
(~10⁵). The computational time (
) in the MCWF approach also exhibits dramatic reduction with increasing the size of aggregates (
-mers) as compared to that in the QME approach, e.g., ~34 times faster at the 20-mer, and the size-dependence of
shows significant reduction from
(QME) to
(MCWF). These results demonstrate the promising high performance of the MCWF approach to the SF dynamics in extended multiradical molecular aggregates including a large number of quantum dissipation, e.g., vibronic coupling, modes.


Synthesis of Ethano-Bridged Diazapolycenes as Potential Precursors for Diazapolycenes and Their Properties

Moinul Karim, Yurngdong Jahng
PMID: 27023505   DOI: 10.3390/molecules21040407

Abstract

A series of ethanodiazapolycenes were prepared in 87%-89% yields by Friedländer reactions of three o-aminoarenecarbaldehydes with bicyclo[2.2.2]octane-2,5-dione and their spectral, thermal, and structural properties were studied. Subsequent attempts to convert them to diazapolycenes have proved unsuccessful.


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